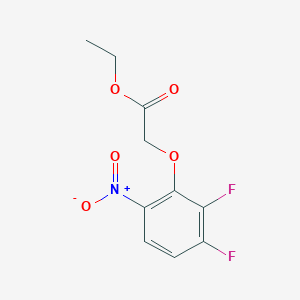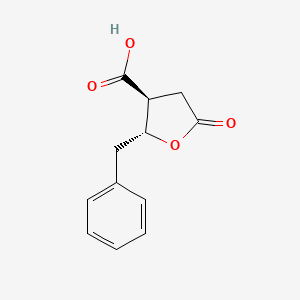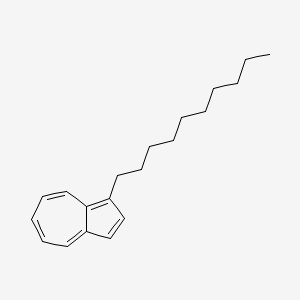![molecular formula C15H21F3N2OS B14199552 [4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea CAS No. 832099-06-6](/img/structure/B14199552.png)
[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a heptoxy group, a trifluoromethyl group, and a thiourea moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of [4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-heptoxy-3-(trifluoromethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of [4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential use as an enzyme inhibitor in drug development .
Comparison with Similar Compounds
Similar compounds to [4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea include:
[4-(Trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and thiourea moieties but lacks the heptoxy group, resulting in different chemical properties and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst, this compound has a different substitution pattern on the phenyl ring, leading to distinct catalytic properties.
Properties
CAS No. |
832099-06-6 |
|---|---|
Molecular Formula |
C15H21F3N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[4-heptoxy-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H21F3N2OS/c1-2-3-4-5-6-9-21-13-8-7-11(20-14(19)22)10-12(13)15(16,17)18/h7-8,10H,2-6,9H2,1H3,(H3,19,20,22) |
InChI Key |
GYJBOEZSNLEPAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
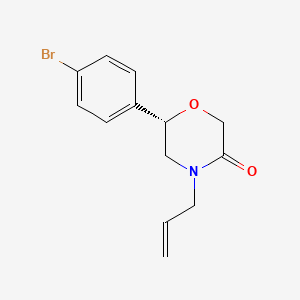
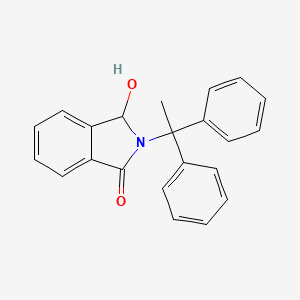
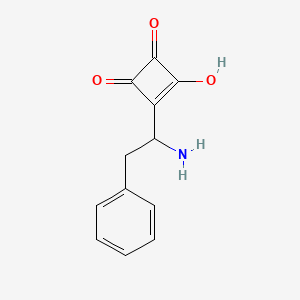
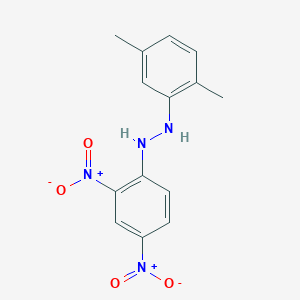
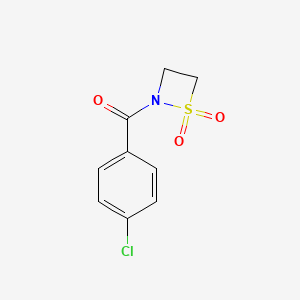
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
